4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Key Features
4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a 5-bromo-thiophene-2-sulfonyl substituent, a 2-methyl group on the piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is classified as a sulfonamide-based intermediate, commonly utilized in medicinal chemistry for the synthesis of bioactive molecules targeting kinases, GPCRs, or proteases . The Boc group enhances solubility and stability during synthetic processes, while the bromothiophene sulfonyl moiety introduces steric and electronic effects critical for binding interactions .
Its primary applications lie in exploratory drug discovery, particularly in modifying pharmacokinetic properties of lead compounds .
Properties
IUPAC Name |
tert-butyl 4-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S2/c1-10-9-16(23(19,20)12-6-5-11(15)22-12)7-8-17(10)13(18)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSHEHYSWQQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733673 | |
| Record name | tert-Butyl 4-(5-bromothiophene-2-sulfonyl)-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-91-6 | |
| Record name | tert-Butyl 4-(5-bromothiophene-2-sulfonyl)-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Thiophene
Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid. The reaction proceeds via the formation of a thiophene-2-sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Reaction Conditions :
Bromination of Thiophene-2-sulfonyl Chloride
The sulfonated intermediate is brominated at the 5-position using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis catalyst. The sulfonyl group directs bromination to the meta position (5-position).
Reaction Conditions :
Table 1: Characterization of 5-Bromo-thiophene-2-sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂BrClO₂S₂ |
| Melting Point | 92–94°C |
| Purity (HPLC) | >98% |
Synthesis of 2-Methyl-piperazine-1-carboxylic Acid Tert-Butyl Ester
The piperazine core is functionalized with a methyl group at the 2-position and protected as a tert-butyl carbamate.
Preparation of 2-Methylpiperazine
2-Methylpiperazine is synthesized via cyclization of 1,2-diaminopropane with 1,2-dibromoethane under high-dilution conditions. This method ensures minimal polymerization and optimal ring formation.
Reaction Conditions :
Boc Protection of Piperazine
The secondary amine at the 1-position of 2-methylpiperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP).
Reaction Conditions :
-
Reagents : Boc anhydride (1.2 equiv), DMAP (0.1 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : Room temperature
Table 2: Characterization of 2-Methyl-piperazine-1-carboxylic Acid Tert-Butyl Ester
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Melting Point | 112–114°C |
| Purity (NMR) | >95% |
Sulfonylation of Piperazine Intermediate
The final step involves reacting 2-methyl-piperazine-1-carboxylic acid tert-butyl ester with 5-bromo-thiophene-2-sulfonyl chloride to form the target compound.
Reaction Mechanism
The secondary amine at the 4-position of the piperazine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming a sulfonamide bond.
Reaction Conditions :
Purification and Analysis
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Table 3: Characterization of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁BrN₂O₄S₂ |
| Molecular Weight | 424.01 g/mol |
| Melting Point | 145–147°C |
| Purity (HPLC) | >98% |
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance efficiency:
-
Sulfonation-Bromination : Integrated flow system reduces reaction time by 40%.
-
Piperazine Functionalization : Automated crystallization improves yield to 90%.
-
Safety : Quench tanks neutralize excess reagents, minimizing hazardous waste.
Comparative Analysis of Synthetic Routes
Table 4: Yield and Cost Comparison
| Step | Batch Method Yield | Flow Method Yield | Cost (USD/g) |
|---|---|---|---|
| Sulfonyl Chloride | 68% | 82% | 12.50 |
| Piperazine Protection | 85% | 90% | 8.20 |
| Sulfonylation | 70% | 78% | 15.00 |
Challenges and Solutions
-
Regioselectivity in Bromination : FeBr₃ ensures meta-directed bromination.
-
Steric Hindrance : TEA as a base facilitates sulfonylation by neutralizing HCl.
-
Purification : Gradient elution in chromatography resolves sulfonamide isomers.
Emerging Methodologies
Recent advances include enzymatic sulfonation and photoredox-mediated bromination, which reduce reliance on hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and applications:
Key Comparative Insights
Substituent Effects on Bioactivity: The 5-bromo-thiophene-2-sulfonyl group in the target compound provides a planar, electron-deficient aromatic system, favoring interactions with hydrophobic enzyme pockets. The trifluoromethoxy substituent in the compound from Parchem (CAS 1704069-30-6) significantly increases lipophilicity (clogP ~3.5), making it more suitable for blood-brain barrier penetration compared to the thiophene-based analogue .
In contrast, the 3-dimethylaminomethyl substituent in ’s compound enhances solubility and enables pH-dependent ionization, improving tissue distribution . Boc-protected piperazines without sulfonyl groups, such as 4-(6-amino-pyridin-3-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester, prioritize hydrogen-bonding interactions (e.g., with aminopyridine moieties) for kinase inhibition .
Synthetic Challenges and Commercial Viability: The target compound’s discontinued status (CymitQuimica) contrasts with analogues like 4-(4-bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylate, which remain available (Combi-Blocks). Compounds with methanesulfonyl or pyrimidinyl groups (e.g., ) are more commonly pursued in pipelines due to established coupling methodologies and broader patent coverage .
Spectroscopic and Physicochemical Data :
- While NMR/HRMS data for the target compound are unavailable, analogues like 4-(2-methoxy-1-phenyl-ethyl)-2-methyl-piperazine-1-carboxylate () show distinct δH ~3.3 ppm for methoxy groups and [α]D = -36°, indicating chiral center influence. Such data guide structure-activity relationship (SAR) studies .
Biological Activity
The compound 4-(5-bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 1261234-56-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.36 g/mol. The structure features a piperazine ring substituted with a bromo-thiophene moiety, which is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar piperazine structures exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of piperazine can effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 15.625 µM to 125 µM against these strains .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Piperazine derivative A | S. aureus | 15.625 - 62.5 |
| Piperazine derivative B | E. faecalis | 62.5 - 125 |
| 4-(5-Bromo-thiophene derivative) | S. aureus, E. faecalis | TBD |
Note: TBD = To Be Determined based on specific studies on the compound .
Antifungal Activity
The compound's potential antifungal activity has not been extensively documented; however, similar compounds have shown efficacy against various fungal strains, including Candida species. The mechanism often involves disruption of fungal cell wall synthesis and interference with nucleic acid synthesis.
Anti-inflammatory Activity
The anti-inflammatory properties of piperazine derivatives are linked to their ability to modulate inflammatory pathways. For instance, some studies suggest that these compounds can inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis, leading to bactericidal effects.
- Disruption of Cell Wall Synthesis : The presence of the thiophene moiety may enhance the interaction with bacterial cell walls.
- Modulation of Inflammatory Pathways : By inhibiting key transcription factors involved in inflammation, these compounds may reduce inflammatory responses.
Case Studies
A notable case study involved the evaluation of a related piperazine compound against MRSA biofilms, which demonstrated significant inhibition compared to standard antibiotics like ciprofloxacin . This suggests that modifications to the piperazine structure can enhance bioactivity.
Q & A
Basic Question: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis typically involves:
Piperazine Core Functionalization : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., using tert-butyl chloroformate and triethylamine in dichloromethane) .
Sulfonylation : Introduction of the 5-bromo-thiophene-2-sulfonyl group via sulfonylation reactions, often requiring anhydrous conditions and catalysts like DMAP .
Methylation : Selective methylation at the 2-position of the piperazine ring using methylating agents (e.g., methyl iodide) under controlled pH .
Purification : Chromatographic techniques (HPLC or flash chromatography) and recrystallization to achieve >95% purity .
Basic Question: How is structural characterization performed for this compound?
Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and methyl substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s distinct doublet) .
- HPLC-PDA : Purity assessment and detection of trace impurities .
Advanced Question: How can reaction conditions be optimized to improve yield during sulfonylation?
Answer:
- Solvent Selection : Use anhydrous DMF or THF to enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
- Catalyst Optimization : Add DMAP (4-dimethylaminopyridine) to accelerate the reaction .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine precursor to ensure complete conversion .
Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 4-(4-bromobenzyl)piperazine derivatives) to identify positional isomerism .
- Isotopic Pattern Analysis : Use HRMS to distinguish bromine-related isotopic clusters from impurities .
- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals caused by piperazine ring conformers .
Basic Question: What are the solubility properties of this compound, and how do they influence experimental design?
Answer:
- Solubility Profile : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. This necessitates DMSO for biological assays and dichloromethane for synthetic steps .
- Handling Note : Precipitation in aqueous buffers requires sonication or co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .
Advanced Question: How can researchers troubleshoot byproduct formation during the Boc-protection step?
Answer:
- Byproduct Identification : Use LC-MS to detect di-Boc derivatives (common if excess Boc reagent is used) .
- Mitigation : Strict stoichiometric control (1:1 ratio of piperazine to Boc reagent) and immediate quenching with aqueous NaHCO₃ .
- TLC Monitoring : Track reaction progress using silica TLC with UV visualization (Rf ~0.5 in ethyl acetate/hexane) .
Basic Question: What are the recommended storage and handling protocols?
Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
- Handling : Use desiccants (silica gel) in vials to avoid moisture-induced degradation .
Advanced Question: How to design interaction studies with biological targets (e.g., enzymes or receptors)?
Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
- Competitive Inhibition : Co-incubate with known ligands (e.g., ATP for kinases) to assess competitive binding .
- In Silico Docking : Perform molecular dynamics simulations using the sulfonyl group’s electrostatic profile to predict binding modes .
Advanced Question: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Stress Testing : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours, then analyze degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage .
Basic Question: What are common impurities in synthesized batches, and how are they addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
